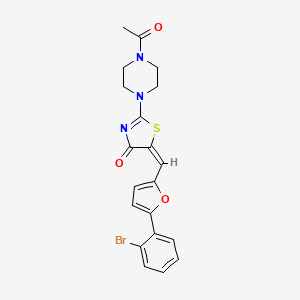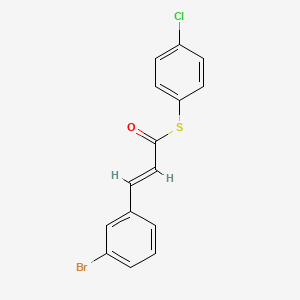![molecular formula C21H22FN3O B2816680 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-23-7](/img/structure/B2816680.png)
1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Benzimidazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, anthelmintic, antiparasitic, antimycobacterial, antidiabetic, antihypertensive, analgesic, antipsychotic, anticoagulant, cardiovascular, and anti-inflammatory properties .
Synthesis Analysis
Benzimidazole derivatives are often synthesized under microwave conditions, yielding between 85–96% . The synthesis often involves the alkylation of benzimidazole with chloroacetates in the presence of a base and a catalyst.Molecular Structure Analysis
The molecular structure of this compound is influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings. The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings.Applications De Recherche Scientifique
Poly(ADP-ribose) Polymerase Inhibition
The compound has been identified as a highly potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP). It exhibits excellent potency against the PARP-1 enzyme, crossing the blood-brain barrier and distributing into tumor tissue. Its efficacy in cancer models suggests potential applications in oncology (Penning et al., 2010).
Chemical Transformations and Synthesis
Research has focused on the chemical transformations of this compound, leading to the synthesis of a range of 1,2-disubstituted benzimidazoles with various functional groups. This work highlights the compound's versatility in organic synthesis, enabling the creation of diverse chemical structures (Vaickelionienė et al., 2012).
Neuroleptic Activity
A study explored neuroleptic activities of compounds including 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one derivatives. Some of these compounds displayed potent neuroleptic activity, comparable to established drugs, with reduced extrapyramidal side effects (Sato et al., 1978).
Metabolism and Bioavailability
The compound's metabolism has been studied to understand its bioavailability and clearance in biological systems. This research is crucial for its potential therapeutic applications, particularly in understanding its pharmacokinetics (Borel et al., 2011).
Antibacterial and Antioxidant Activity
Benzimidazole derivatives, including this compound, have been found to exhibit high antibacterial and antioxidant activities. This positions them as potential candidates for the development of new antibacterial agents and antioxidants (Tumosienė et al., 2018).
Potential Anticancer Activity
Studies on benzimidazole-based mono/dinuclear Zn(II) complexes, which include this compound, have shown potential anticancer activity against various human carcinoma cells. This suggests a promising avenue for cancer treatment research (Zhao et al., 2015).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVSBLYYGCVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)
![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)

![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)

![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)